REACTION_CXSMILES
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[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[Br:13]Br.ClCCl.O>C(Cl)(Cl)Cl>[Br:13][C:6]1[CH:5]=[C:4]([O:3][C:2]([F:11])([F:12])[F:1])[CH:9]=[CH:8][C:7]=1[OH:10]
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Name
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|
Quantity
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35.6 g
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Type
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reactant
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Smiles
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FC(OC1=CC=C(C=C1)O)(F)F
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Name
|
|
Quantity
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280 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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32 g
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Type
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reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
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Type
|
reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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400 mL
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Type
|
reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The solution was stirred at 0° C. for 1 hour and at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the organic phase was washed further with water (400 ml), brine (200 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
The solvent was removed
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Type
|
DISTILLATION
|
Details
|
the residue was purified by distillation at reduced pressure
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |